molecular formula C6H9ClN2O6P2 B10759700 [(5-Chloro-pyridin-2-ylamino)-phosphono-methyl]-phosphonic acid CAS No. 70010-82-1

[(5-Chloro-pyridin-2-ylamino)-phosphono-methyl]-phosphonic acid

Cat. No.: B10759700
CAS No.: 70010-82-1
M. Wt: 302.54 g/mol
InChI Key: BNMYZGAZFGNKTH-UHFFFAOYSA-N
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Description

[{(5-Chloro-2-Pyridinyl)Amino} Methylene]-1,1-Bisphosphonate is an organic compound belonging to the class of bisphosphonates. These compounds are characterized by the presence of two phosphonate groups linked through a carbon atom. Bisphosphonates are widely known for their role in inhibiting bone resorption, making them valuable in the treatment of various bone-related diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [{(5-Chloro-2-Pyridinyl)Amino} Methylene]-1,1-Bisphosphonate typically involves the reaction of 5-chloro-2-aminopyridine with methylene bisphosphonic acid. The reaction is carried out under controlled conditions, often involving the use of solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

[{(5-Chloro-2-Pyridinyl)Amino} Methylene]-1,1-Bisphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [{(5-Chloro-2-Pyridinyl)Amino} Methylene]-1,1-Bisphosphonate is used as a reagent in the synthesis of other complex molecules. Its ability to undergo various chemical reactions makes it a versatile compound in organic synthesis .

Biology and Medicine

In the field of biology and medicine, this compound is studied for its potential therapeutic applications.

Industry

In the industrial sector, [{(5-Chloro-2-Pyridinyl)Amino} Methylene]-1,1-Bisphosphonate is used in the production of materials that require specific chemical properties. Its stability and reactivity make it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of [{(5-Chloro-2-Pyridinyl)Amino} Methylene]-1,1-Bisphosphonate involves its interaction with bone tissue. The compound binds to hydroxyapatite, a mineral component of bone, and inhibits the activity of osteoclasts, the cells responsible for bone resorption. This results in a decrease in bone turnover and an increase in bone density .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[{(5-Chloro-2-Pyridinyl)Amino} Methylene]-1,1-Bisphosphonate is unique due to its specific chemical structure, which allows for targeted interactions with bone tissue. Its ability to undergo various chemical reactions also makes it a versatile compound in both research and industrial applications .

Properties

CAS No.

70010-82-1

Molecular Formula

C6H9ClN2O6P2

Molecular Weight

302.54 g/mol

IUPAC Name

[[(5-chloropyridin-2-yl)amino]-phosphonomethyl]phosphonic acid

InChI

InChI=1S/C6H9ClN2O6P2/c7-4-1-2-5(8-3-4)9-6(16(10,11)12)17(13,14)15/h1-3,6H,(H,8,9)(H2,10,11,12)(H2,13,14,15)

InChI Key

BNMYZGAZFGNKTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Cl)NC(P(=O)(O)O)P(=O)(O)O

Origin of Product

United States

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